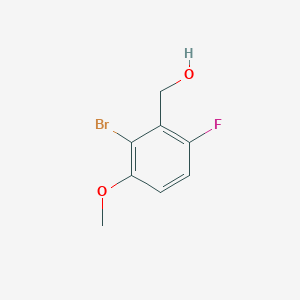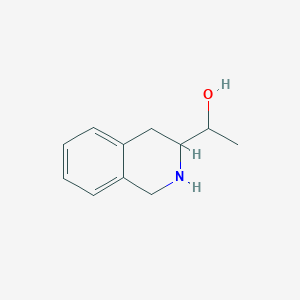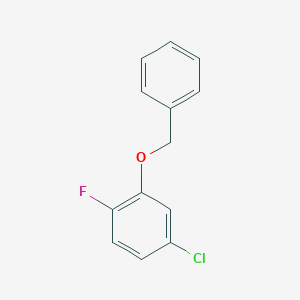
5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is a novel compound synthesized through a reaction between 4-iodophenoxyacetic acid and 5-bromo-3-hydrazidyl-2-oxoindoline. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-allergic, and anti-oxidant effects. It has also been studied for its potential applications in the treatment of a range of diseases, such as cancer, diabetes, and Alzheimer’s disease.
作用機序
The mechanism of action of 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been suggested that the compound may act as an antioxidant, scavenging free radicals and thus reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline have been studied in a variety of in vitro and in vivo models. In vitro studies have demonstrated that the compound has anti-inflammatory, anti-allergic, and anti-oxidant effects. In vivo studies have shown that the compound has a protective effect against oxidative stress and can reduce symptoms of inflammation.
実験室実験の利点と制限
The advantages of using 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline in laboratory experiments include its low cost, high yield, and ease of synthesis. In addition, the compound has been found to possess a variety of biological activities, making it a useful tool for studying a range of diseases. The main limitation of the compound is its lack of specificity, as it has been found to inhibit a variety of enzymes and pathways.
将来の方向性
The potential future directions for 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline research include further studies of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, the compound could be studied for its potential to act as a drug delivery system, and its ability to target specific tissues and organs could be explored. Finally, further research into the compound’s mechanism of action and its potential to interact with other drugs could be conducted.
合成法
The synthesis of 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is based on the reaction between 4-iodophenoxyacetic acid and 5-bromo-3-hydrazidyl-2-oxoindoline. This reaction is carried out in aqueous solution at room temperature, and the reaction time is approximately 30 minutes. The yield of the product is approximately 95%.
科学的研究の応用
The compound 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-allergic, and anti-oxidant effects. In addition, it has been studied for its potential applications in the treatment of a range of diseases, such as cancer, diabetes, and Alzheimer’s disease.
特性
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrIN3O3/c17-9-1-6-13-12(7-9)15(16(23)19-13)21-20-14(22)8-24-11-4-2-10(18)3-5-11/h1-7,19,23H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULZXXKZHJVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














